REACTION_CXSMILES
|
[Mg].BrCCBr.C(Cl)(C)C.[F:10][C:11]1[CH:16]=[CH:15][C:14]([CH2:17][C:18]([OH:20])=[O:19])=[CH:13][CH:12]=1.[CH3:21][C:22]([CH3:24])=[O:23].S(=O)(=O)(O)O>O1CCCC1>[F:10][C:11]1[CH:12]=[CH:13][C:14]([CH:17]([C:22]([OH:23])([CH3:24])[CH3:21])[C:18]([OH:20])=[O:19])=[CH:15][CH:16]=1
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Name
|
|
Quantity
|
24.3 g
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Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
BrCCBr
|
Name
|
|
Quantity
|
86.4 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)Cl
|
Name
|
|
Quantity
|
225 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
73 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)CC(=O)O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
350 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
while stirring in a 1.5 l four-necked sulphonation flask
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with a reflux condenser, mechanical stirrer
|
Type
|
CUSTOM
|
Details
|
being held at about 30°
|
Type
|
STIRRING
|
Details
|
The resulting dark grey suspension was stirred at RT for a further 18 hours
|
Duration
|
18 h
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature at about 25°
|
Type
|
TEMPERATURE
|
Details
|
the suspension was heated to 35-40°
|
Type
|
STIRRING
|
Details
|
stirred at this temperature for a further 1 hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
were added dropwise at about 25° within 30 minutes
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
subsequently the mixture was stirred at 35-40° for a further 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
while cooling with an ice bath at <30°
|
Type
|
CUSTOM
|
Details
|
The aqueous phase was separated
|
Type
|
EXTRACTION
|
Details
|
extracted with 200 ml of tetrahydrofuran
|
Type
|
CUSTOM
|
Details
|
evaporated at 50° on a rotary evaporator
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C(C(=O)O)C(C)(C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 110 g | |
YIELD: CALCULATEDPERCENTYIELD | 109.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |